6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroindazole core, which is often associated with bioactive properties.
Preparation Methods
The synthesis of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroindazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.
Attachment of the ethoxy group: This can be done through etherification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid include other tetrahydroindazole derivatives These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroindazole core, which is often associated with various bioactive properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of the compound is C16H28N2O3Si with a molecular weight of 324.49 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C16H28N2O3Si |
Molecular Weight | 324.49 g/mol |
IUPAC Name | 6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid |
InChI | InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.
Biological Activity
Research has indicated that derivatives of indazole structures exhibit significant biological activities, including:
- Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor cell growth across various cancer cell lines.
- Kinase Inhibition : Several studies have highlighted the potential of indazole derivatives as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
- Antimicrobial Properties : Some indazole compounds have demonstrated antimicrobial activity against various pathogens.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of indazole derivatives:
- Antiproliferative Effects : A study reported that certain indazole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as KG1 and SNU16, indicating potent antiproliferative effects .
- Kinase Inhibition : Research has shown that specific indazole compounds can inhibit fibroblast growth factor receptors (FGFR), with IC50 values as low as 4.1 nM for FGFR1 . This suggests a strong potential for therapeutic applications in oncology.
Summary of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
Antitumor Activity | Inhibition of tumor cell growth | < 25 nM |
Kinase Inhibition | Inhibition of FGFR and other kinases | < 4.1 nM |
Antimicrobial Activity | Effective against various pathogens | Varies by compound |
Properties
Molecular Formula |
C16H28N2O3Si |
---|---|
Molecular Weight |
324.49 g/mol |
IUPAC Name |
6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20) |
InChI Key |
VHODDVSQSBUIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)N(N=C2C(=O)O)COCC[Si](C)(C)C)C |
Origin of Product |
United States |
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